molecular formula C21H25N3O2 B1227209 N,N-bis(2-methoxyethyl)-2-(4-methylphenyl)-4-quinazolinamine

N,N-bis(2-methoxyethyl)-2-(4-methylphenyl)-4-quinazolinamine

Cat. No. B1227209
M. Wt: 351.4 g/mol
InChI Key: VDENOZWXPJFATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(2-methoxyethyl)-2-(4-methylphenyl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a 4-methylphenyl group and a bis(2-methoxyethyl)nitrilo group at positions 2 and 4, respectively. It is a member of quinazolines, a member of toluenes, a diether and a tertiary amino compound.

Scientific Research Applications

Metabolic Pathways and Disposition

  • Nitromethaqualone, structurally similar to the compound , undergoes extensive biotransformation and exhibits enterohepatic circulation in both humans and rats. Significant metabolic pathways include reduction of the nitro group to the corresponding amino derivative and cleavage of the quinazolinone nucleus. Notably, in rats, further metabolites arise from the oxidation of the methyl group. The metabolic profile is crucial for understanding the drug's behavior in the body (Van Boven & Daenens, 1982).

High-Performance Liquid Chromatography (HPLC) Analysis

  • The determination of plasma and urine levels of certain anti-inflammatory agents structurally similar to the compound is performed using HPLC. The study focused on comparing ultraviolet and electrochemical detection modes, providing insights into the drug's presence and quantity in the body (Krause, 1981).

Urinary Metabolites and Toxicology

  • Understanding the urinary metabolites of structurally related compounds is crucial for toxicological analysis and drug testing. Studies have demonstrated the metabolic transformation of certain compounds and identified specific metabolites responsible for positive immunoassay results, highlighting the importance of specific metabolic pathways in toxicology and pharmacokinetics (Kraemer et al., 2001).

Metabolic Pathways and Adduct Formation

  • The metabolism of drugs can lead to the formation of macromolecular adducts. For example, heterocyclic amines like MeIQx and PhIP form protein and DNA adducts at low doses in humans and rodents. Understanding these metabolic pathways and the resulting adduct formation is crucial for assessing the genotoxic potential and the risk assessment of related compounds (Turteltaub et al., 1999).

properties

Product Name

N,N-bis(2-methoxyethyl)-2-(4-methylphenyl)-4-quinazolinamine

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)-2-(4-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C21H25N3O2/c1-16-8-10-17(11-9-16)20-22-19-7-5-4-6-18(19)21(23-20)24(12-14-25-2)13-15-26-3/h4-11H,12-15H2,1-3H3

InChI Key

VDENOZWXPJFATJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(CCOC)CCOC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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